1,3-diphenylpropane-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-diphenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHXJXGIYFQFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970030 | |
| Record name | 1,3-Diphenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-97-6 | |
| Record name | 1,3-Diphenyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS002639235 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Diphenylpropane 1,3 Diol and Its Derivatives
Stereoselective Synthesis Approaches
The creation of specific stereoisomers of 1,3-diphenylpropane-1,3-diol is a significant area of research, driven by the utility of these chiral diols as synthons in asymmetric synthesis. researchgate.net Various methods have been developed to control the stereochemistry of the two hydroxyl groups.
Asymmetric Hydrogenation of 1,3-Diketones (e.g., Dibenzoylmethane)
Asymmetric hydrogenation of 1,3-diketones, such as dibenzoylmethane (B1670423), presents a direct route to chiral 1,3-diols. This transformation requires catalysts that can effectively differentiate between the two prochiral carbonyl groups and control the stereochemistry of the resulting hydroxyl groups. While numerous methods exist for 1,3-dialkyl diketones, the asymmetric hydrogenation of 1,3-diaryl diketones like dibenzoylmethane has been found to be more challenging. electronicsandbooks.com
Ruthenium-based catalysts have emerged as highly effective for the asymmetric hydrogenation of 1,3-diketones. electronicsandbooks.comresearchgate.net Complexes incorporating chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, are particularly noteworthy.
For instance, the catalyst formed from [NH2Et2][{Ru(4,4′-BINAP)Cl}2(µ-Cl)3] has demonstrated high enantioselectivity and diastereoselectivity in the hydrogenation of a range of 1,3-diaryl diketones. electronicsandbooks.com The use of bulky 4,4′-substituents on the BINAP ligand was found to significantly enhance both enantiomeric excess (ee) and diastereomeric excess (de). electronicsandbooks.com Specifically, the hydrogenation of dibenzoylmethane using a catalyst with a 4,4'-substituted BINAP ligand resulted in the formation of this compound with 99% ee and 99% de. electronicsandbooks.com
Another effective catalytic system involves the use of [RuCl2 {(R)-biphemp}], where biphemp is 2,2′-bis(diphenylphosphino)-6,6′-dimethyl-1,1′-biphenyl. The highly stereoselective hydrogenation of dibenzoylmethane with this catalyst in an ethanol-dichloromethane solvent mixture yields enantiomerically pure (S,S)-(-)-1,3-diphenylpropane-1,3-diol. researchgate.netresearchgate.net
Table 1: Asymmetric Hydrogenation of Dibenzoylmethane
| Catalyst Precursor | Ligand | Product Configuration | ee (%) | de (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| [NH2Et2][{Ru(BINAP)Cl}2(µ-Cl)3] | (R)-BINAP | (S,S)-enriched | 46 | 88 | Complete | electronicsandbooks.com |
| [NH2Et2][{Ru(BINAP)Cl}2(µ-Cl)3] | (R)-4,4'-SiMe3-BINAP | (S,S) | 99 | 99 | Complete | electronicsandbooks.com |
| [RuCl2(PPh3)3] | (R)-biphemp | (S,S) | >99 | - | 70 | researchgate.netresearchgate.net |
Asymmetric Reduction of Prochiral Ketones (e.g., Chalcones)
An alternative strategy for the synthesis of this compound involves the asymmetric reduction of prochiral ketones like chalcone (B49325) (1,3-diphenylprop-2-en-1-one). This multi-step approach typically involves the reduction of the enone to a chiral allylic alcohol, followed by further transformations.
One reported method involves the initial reduction of chalcone with sodium borohydride (B1222165) to yield 1,3-diphenylprop-2-en-1-ol. researchgate.net This allylic alcohol then undergoes a kinetic resolution via Sharpless asymmetric epoxidation. The resulting chiral epoxides can be separated and then reductively opened to afford the enantiomerically pure (R,R)-(+)- and (S,S)-(-)-1,3-diphenylpropane-1,3-diols. researchgate.net This pathway has been shown to produce the diols in a combined yield of 73% from the starting chalcone. researchgate.net
Modified borohydride reagents are used to achieve enantioselective reductions of ketones. These reagents are typically prepared from sodium borohydride or borane (B79455) and a chiral ligand, often an amino alcohol. rsc.org While general methods for the enantioselective reduction of ketones using chiral borohydride reagents are well-established, specific data for the direct, one-step synthesis of this compound from a suitable precursor using this method require further investigation. However, the reduction of diketones in the presence of a chiral β-ketoiminato cobalt(II) catalyst with borohydride has been shown to produce chiral diols. organic-chemistry.org
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones, utilizing a chiral oxazaborolidine catalyst and borane. nih.govresearchgate.netacs.org This method is broadly applicable and has been used in the synthesis of chiral alcohols and diols with high enantioselectivity. nih.govacs.org
The application of the CBS reduction to 1,3-diketones can lead to the formation of chiral hydroxy ketones, which are key intermediates that can be further reduced to 1,3-diols. arkat-usa.org For instance, the CBS reduction of 2,2-dimethylcyclopentane-1,3-dione yields the corresponding (S)-hydroxy ketone with 83-96% ee. arkat-usa.org A new strategy has been developed to synthesize enantiomerically pure 1,3-diols by first performing an asymmetric aldol (B89426) reaction to create a chiral hydroxy ketone, followed by a diastereoselective reduction using a CBS-oxazaborolidine complex to form the second stereogenic center. nih.gov
Asymmetric transfer hydrogenation (ATH) is an increasingly popular method for the reduction of carbonyl compounds, often employing ruthenium(II) complexes with chiral diamine ligands. rsc.orgrsc.orgnih.gov This technique typically uses isopropanol (B130326) or a mixture of formic acid and triethylamine (B128534) as the hydrogen source.
The enantioselective reduction of dibenzoylmethane using a Ru(p-cymene)[(R,R)-Ts-DPEN] catalyst has been shown to be a highly effective route to (R,R)-1,3-diphenylpropane-1,3-diol. rsc.orgrsc.org When conducted with a formic acid/triethylamine mixture as the hydrogen source, the reaction yields the diol product with greater than 99% ee and a 71% crystallized yield. rsc.orgrsc.org This method represents an attractive alternative to direct hydrogenation with H2 gas. rsc.org
Table 2: Stereoselective Transfer Hydrogenation of Dibenzoylmethane
| Catalyst | Ligand | Hydrogen Source | Product Configuration | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ru(p-cymene)Cl2 | (R,R)-Ts-DPEN | HCOOH/Et3N | (R,R) | >99 | 71 | rsc.orgrsc.org |
Kinetic Resolution Strategies
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.
The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgmdpi.com This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) to deliver an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to one face of the alkene. wikipedia.org
While primarily used for the asymmetric synthesis of 2,3-epoxyalcohols, the Sharpless epoxidation can also be effectively employed for the kinetic resolution of a racemic mixture of secondary allylic alcohols. wikipedia.orgyoutube.com In this process, one enantiomer of the racemic allylic alcohol reacts significantly faster with the chiral catalyst than the other. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted to the epoxy alcohol) from the slower-reacting, unreacted enantiomer. wikipedia.orgyoutube.com In some cases, this method can achieve an enantiomeric excess approaching 100% for the unreacted alcohol. wikipedia.org The predictability of the stereochemical outcome is a key advantage of this method. mdpi.com The choice of either (+)-DET or (–)-DET determines which enantiomer of the substrate will react faster. harvard.edu
However, the Sharpless epoxidation is not without its limitations. The primary drawback is the requirement of an allylic alcohol functionality within the substrate. wikipedia.org
Table 1: Examples of Kinetic Resolution using Sharpless Asymmetric Epoxidation
| Substrate | Chiral Ligand | Conversion (%) | Product | Enantiomeric Excess (ee) of Unreacted Alcohol (%) |
| (±)-1-Penten-3-ol | [Ga-L1]Na | 50 | (S)-1-Penten-3-ol | >99 |
| Racemic secondary 2,3-epoxyalcohols | (+)-DIPT | ~50 | Resolved epoxyalcohol | approaches 100% in some reactions wikipedia.org |
Data sourced from multiple studies to illustrate the general applicability and efficiency of the method. researchgate.net
Microbial resolution offers a green and efficient alternative for obtaining enantiomerically pure compounds. An effective microbial resolution of this compound has been accomplished using the fungus Trichoderma viride. rsc.orgmolaid.com This method involves the enzymatic hydrolysis of the corresponding diacetate of this compound. rsc.org The enzyme, likely a lipase (B570770) from Trichoderma viride, selectively hydrolyzes one of the enantiomers of the diacetate, allowing for the separation of the resulting optically active diol from the unreacted diacetate. rsc.orgresearchgate.net
This biocatalytic approach is advantageous due to its high enantioselectivity and mild reaction conditions. Trichoderma viride has been previously identified as a microorganism capable of degrading various complex organic molecules. jst.go.jp
Diastereoselective Carbon-Carbon Bond Forming Reactions
Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters in a controlled manner. Several carbon-carbon bond-forming reactions have been developed for the synthesis of 1,3-diols with high diastereoselectivity.
The Aldol-Tishchenko reaction is a tandem process that combines an aldol reaction with a Tishchenko reaction to convert ketones and aldehydes into 1,3-diol monoesters. wikipedia.orgacs.org This reaction sequence is a powerful tool for the stereoselective synthesis of 1,3-diols. nih.govorganicreactions.org The reaction is typically initiated by the formation of a lithium enolate from a ketone, which then undergoes an aldol addition to an aldehyde. wikipedia.org The resulting aldol adduct is then subjected to a Tishchenko reduction, often intramolecularly, to yield the 1,3-diol monoester. organicreactions.org Subsequent hydrolysis affords the desired 1,3-diol. wikipedia.org
When α-hydroxy ketones are used as substrates, the Evans-Tishchenko reaction, a variant of the Aldol-Tishchenko, can produce anti-1,3-diols with high diastereoselectivity. organicreactions.org This high selectivity is attributed to a highly organized six-membered transition state. organicreactions.org The development of catalytic asymmetric versions of the Aldol-Tishchenko reaction is an active area of research, aiming to produce enantiomerically enriched 1,3-diols directly. thieme-connect.comorganicreactions.org For instance, a chiral ytterbium complex has been successfully used to catalyze a direct asymmetric Aldol-Tishchenko reaction, yielding anti-1,3-diols with good yields and enantioselectivities. electronicsandbooks.com
Table 2: Examples of Aldol-Tishchenko Reactions for 1,3-Diol Synthesis
| Ketone Donor | Aldehyde Acceptor | Catalyst/Promoter | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 3-Pentanone | Benzaldehyde (B42025) | Yb(OTf)₃ / (1R,2S)-1g | anti-1,3-diol monoester | - | 74 electronicsandbooks.com |
| Propiophenone | Benzaldehyde | LDA | 1,3-Diphenyl-1,3-propanediol derivative | Pure diastereoisomer wikipedia.org | - |
| Acetyl trimethylsilane | Acetaldehyde | LDA | 1,3-Diol derivative | Pure diastereoisomer wikipedia.org | - |
This table presents a selection of reported Aldol-Tishchenko reactions, highlighting the reactants, catalysts, and stereochemical outcomes.
The direct catalytic asymmetric cross-aldol reaction between two different aldehydes is a highly efficient method for synthesizing chiral β-hydroxy aldehydes, which are precursors to 1,3-diols. acs.orgresearchgate.net This reaction avoids the pre-formation of enolates, making it more atom-economical. electronicsandbooks.com Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful strategy for these transformations. acs.orgnih.gov
Recent studies have shown that a combination of a proline-derived organocatalyst and Cu(OTf)₂ in a DMSO-H₂O mixture can effectively catalyze the asymmetric aldol reaction between various ketones and aldehydes, leading to chiral 1,3-keto alcohols with excellent enantioselectivity (often >99% ee). acs.orgnih.gov These keto alcohols can then be stereoselectively reduced to the corresponding 1,3-diols. nih.gov The development of novel organocatalysts continues to expand the scope and efficiency of direct asymmetric cross-aldol reactions for the synthesis of complex polyol structures. nih.gov
Multi-component reactions (MCRs) are highly convergent strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Several MCRs have been developed for the stereoselective synthesis of 1,3-diols.
One such example is a nickel-catalyzed three-component coupling reaction involving ketones, dienes, and bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govorganic-chemistry.org This reaction generates homoallylic boronic esters, which upon subsequent oxidation, yield 1,3-diols as the major product. organic-chemistry.org This method has been shown to be highly regio- and stereoselective, particularly with aromatic methyl ketones. nih.gov The reaction accommodates a range of functional groups on the aromatic ketone. nih.gov The flexibility to combine different ketones, dienes, and boron reagents provides a versatile route to a diverse array of 1,3-diol structures. nih.gov
Borylative Propargylation and Allylboration Strategies
Modern synthetic methods provide powerful tools for the construction of 1,3-diol skeletons with high levels of stereocontrol. Among these, borylative propargylation and allylboration have emerged as effective strategies.
Borylative Propargylation: A copper(I)-catalyzed asymmetric borylative propargylation of ketones serves as a robust method for synthesizing chiral tertiary homopropargyl alcohols, which are precursors to 1,3-diols. organic-chemistry.org This reaction demonstrates broad substrate scope and high diastereo- and enantioselectivities. The resulting borylated product can be further functionalized, for instance, through subsequent oxidation of the boronate ester to yield the corresponding diol. organic-chemistry.org
Allylboration: The chemoselective allylboration of aldehydes, following a copper-catalyzed highly regio- and stereoselective 1,4-protoboration of dienylboronates, provides access to diol products with high diastereoselectivity after an oxidative workup. organic-chemistry.org Additionally, iridium-catalyzed C-allylation of existing chiral 1,3-diols can be used to introduce further complexity in a protecting-group-free manner, demonstrating high levels of catalyst-directed diastereoselectivity. nih.gov
Synthesis of Specific Stereoisomers and Analogs
The utility of this compound as a chiral auxiliary necessitates the development of reliable methods for the synthesis of its specific stereoisomers.
Enantiomerically Pure (1R,3R)- and (1S,3S)-1,3-Diphenylpropane-1,3-diols
An efficient and parallel synthetic route to access both enantiomerically pure (1R,3R)- and (1S,3S)-1,3-diphenylpropane-1,3-diols has been developed starting from the commercially available 1,3-diphenylprop-1-en-3-one (chalcone). researchgate.net The key step in this synthesis is a kinetic resolution mediated by the Sharpless asymmetric epoxidation.
The enantiomeric purity of the final diols can be confirmed by High-Performance Liquid Chromatography (HPLC) analysis on a chiral column. researchgate.net
Table 1: Synthesis of (R,R) and (S,S)-1,3-Diphenylpropane-1,3-diol via Kinetic Resolution
| Starting Material | Key Reagent | Product | Yield | Enantiomeric Excess (ee) |
| (±)-1,3-diphenylprop-1-en-3-ol | L(+)-DIPT / Ti(O_i_Pr)₄ | (S)-(-)-1,3-diphenylprop-1-en-3-ol | 42% | >99% |
| (±)-1,3-diphenylprop-1-en-3-ol | L(+)-DIPT / Ti(O_i_Pr)₄ | (R,S)-Epoxide | 52% | 90% (recrystallized to >99%) |
| (R,S)-Epoxide | Red-Al | (S,S)-(-)-1,3-diphenylpropane-1,3-diol | 90% | >99% |
| (S,R)-Epoxide | Red-Al | (R,R)-(+)-1,3-diphenylpropane-1,3-diol | 90% | >99% |
Data compiled from a representative synthesis. researchgate.net
Derivatization for Enhanced Stereocontrol or Resolution
Chemical derivatization is a classic and effective strategy for the resolution of racemic diols or for enhancing stereocontrol in subsequent reactions.
The formation of a diacetate derivative of this compound enables its resolution through microbial hydrolysis. An efficient microbial resolution has been achieved by exposing the racemic diacetate of this compound to the fungus Trichoderma viride. rsc.orgmolaid.com The microorganism selectively hydrolyzes one of the acetate (B1210297) groups, leading to the separation of enantiomerically enriched diol and monoacetate, which can then be separated chromatographically. rsc.org This biocatalytic approach offers a valuable alternative to traditional chemical resolution methods. researchgate.netrsc.org
The resolution of racemic diols can be effectively achieved by converting them into a mixture of diastereomeric esters using a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization or chromatography. researchgate.nettcichemicals.com
For diols like this compound and its analogs, chiral acids such as (-)-camphanic acid (available as its chloride) and N-carbethoxy-L-proline are employed. researchgate.netkaimosi.com The reaction of the racemic diol with, for example, (-)-camphanoyl chloride results in two diastereomeric diesters. kaimosi.combeilstein-journals.org These can be separated, and subsequent hydrolysis of the separated diesters regenerates the enantiomerically pure diols. researchgate.net This method has been successfully applied to the resolution of the related 2,2-dimethyl-1,3-diphenyl-1,3-propanediol. researchgate.net
Synthesis of C2-Symmetric 2,2-Dimethyl-1,3-diphenyl-1,3-propanediols
The C2-symmetric 2,2-dimethyl-1,3-diphenyl-1,3-propanediols are conformationally rigid analogs of significant interest. researchgate.netdntb.gov.ua Their synthesis typically starts from diethyl malonate. researchgate.net The resolution of the racemic diol product has been accomplished through the formation of diastereomeric diesters with (-)-camphanic acid and N-carbethoxy-L-proline, followed by separation and hydrolysis, establishing a reliable route to the diastereomerically pure (+)- and (-)-enantiomers. researchgate.net The absolute configuration of the (-)-enantiomer was definitively established as (1R, 3R) by X-ray crystallography. researchgate.net
Table 2: Chiral Resolving Agents for Diol Derivatization
| Chiral Resolving Agent | Diol Type | Method | Outcome |
| (-)-Camphanic acid | 2,2-dimethyl-1,3-diphenyl-1,3-propanediol | Formation of diastereomeric diesters | Successful resolution of enantiomers |
| N-Carbethoxy-L-proline | 2,2-dimethyl-1,3-diphenyl-1,3-propanediol | Formation of diastereomeric diesters | Successful resolution of enantiomers |
Data sourced from studies on the resolution of 1,3-diol analogs. researchgate.net
Stereochemical Characterization and Elucidation
Determination of Absolute and Relative Configurations
The absolute and relative configurations of the stereoisomers of 1,3-diphenylpropane-1,3-diol have been unequivocally established through a combination of chiroptical methods and X-ray crystallography.
Chiroptical Methods: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.comencyclopedia.pub This method has been instrumental in assigning the absolute configuration of this compound.
Analysis of the CD spectrum of the acetonide derivative of enantiomerically pure (−)-1,3-diphenylpropane-1,3-diol, obtained through highly stereoselective hydrogenation, allowed for the assignment of the (S,S) absolute configuration. researchgate.netresearchgate.net The exciton (B1674681) chirality method, applied to diesters of the diol, has also been used to determine the absolute stereochemistry of acyclic 1,3-glycols. researchgate.net The conformation of the diol can influence the CD spectrum, and studies on related 1,2-diarylethane-1,2-diols have provided insights into the relationship between stereochemistry and chiroptical properties. acs.org
Table 1: Chiroptical Data for this compound Enantiomers
| Enantiomer | Specific Rotation ([α]D) | Solvent | Configuration | Reference |
|---|---|---|---|---|
| (-)-1,3-diphenylpropane-1,3-diol | -67.5° | Ethanol | (S,S) | researchgate.net |
| (+)-1,3-diphenylpropane-1,3-diol | +67.5° | Ethanol | (R,R) | researchgate.net |
| (-)-1,3-diphenylpropane-1,3-diol | -56.5° | Chloroform | (S,S) | researchgate.net |
X-ray Crystallography
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. rsc.org The absolute configuration of the (-)-enantiomer of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a related compound, was established by this method. researchgate.net Similarly, the structures of diastereomeric α-hydroxyphosphonates derived from (R,R)-1,3-diphenylpropane-1,3-diol have been confirmed by single-crystal X-ray analysis, which in turn helped to assign the configuration of the parent diol. rsc.orgrsc.org The crystal structure reveals a staggered conformation in the propane (B168953) backbone, which minimizes steric hindrance. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for differentiating between the diastereomers (syn and anti) of this compound. The chemical shifts (δ) and coupling constants (J) of the methine and methylene (B1212753) protons are distinct for each stereoisomer. researchgate.netacs.org
For the C₂-symmetric (R,R)- and (S,S)-enantiomers (the anti form), the two methine protons are chemically and magnetically equivalent, as are the two hydroxyl protons. researchgate.net The ¹H NMR spectrum of the anti diol typically shows a triplet for the two equivalent methine protons (CH-O) and a doublet of doublets for the methylene protons (CH₂). researchgate.netrsc.org In contrast, the syn or meso form, which lacks C₂ symmetry, would exhibit more complex NMR spectra with distinct signals for the non-equivalent protons.
Table 2: Representative ¹H NMR Data for anti-(S,S)-1,3-diphenylpropane-1,3-diol in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| CH₂ | 2.18 | dd | J = 5.7, 4.2 | researchgate.net |
| OH | 2.85 | d | J = 4.1 | researchgate.net |
| CH-O | 4.98 | dd | J = 5.6, 4.2 | researchgate.net |
The differentiation of diastereomers is also possible through the analysis of ¹³C NMR spectra. rsc.orgrsc.org
Chromatographic Methods for Enantiomer Separation (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a widely used method for the separation and analysis of the enantiomers of this compound. researchgate.netunipi.it This technique allows for the determination of enantiomeric purity (ee). researchgate.netd-nb.info
The direct HPLC separation of the enantiomers of this compound has been successfully reported. researchgate.net For instance, the enantiomeric purity of the diols obtained from kinetic resolution was determined by HPLC analysis on a Chiracel OD column. researchgate.net Similarly, the enantiomeric excess of diols produced through biocatalytic reduction was determined by HPLC with a chiral column. d-nb.info The separation of diastereomeric α-hydroxyphosphonates derived from the diol has also been achieved using preparative HPLC. rsc.org
Table 3: HPLC Conditions for Enantiomeric Separation of this compound
| Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| Chiracel OD | 5% isopropanol (B130326)/hexane | 1 mL/min | UV (23°C) | researchgate.net |
Applications in Asymmetric Catalysis and Chiral Auxiliary Development
1,3-Diphenylpropane-1,3-diol as a Chiral Building Block
Chiral 1,3-diols are highly valued molecules that serve as crucial starting materials or intermediates in the synthesis of a wide array of complex, biologically active compounds. nih.gov Their utility extends to their role as chiral auxiliaries and as foundational structures for the synthesis of chiral ligands for asymmetric catalysis. nih.gov The enantiomerically pure forms of this compound, namely (1R,3R)-(+)- and (1S,3S)-(-)-1,3-diphenylpropane-1,3-diol, represent important C2-symmetric chiral auxiliaries. researchgate.net
The primary application of this compound as a chiral building block is in the synthesis of more complex chiral molecules, most notably chiral diphosphine ligands. The C2-symmetric nature of the diol provides a rigid and well-defined stereochemical environment that can be transferred to the resulting ligand, which is a critical feature for inducing high levels of enantioselectivity in catalytic reactions. The synthesis of these enantiomerically pure diols can be achieved through methods such as kinetic resolution via Sharpless epoxidation, making them accessible for further chemical modification. researchgate.net
Development of Chiral Ligands Based on 1,3-Diol Scaffolds
The transformation of chiral diols into effective ligands for asymmetric catalysis is a well-established strategy. The hydroxyl groups of the diol provide convenient handles for the introduction of coordinating moieties, such as phosphino (B1201336) groups, which can then bind to a metal center to form a chiral catalyst.
C2-Symmetric Ligands (e.g., Dioxygen and Dinitrogen Ligands)
A thorough review of the available scientific literature did not yield specific examples of C2-symmetric dioxygen or dinitrogen ligands derived directly from the this compound scaffold. While the development of such ligands from other chiral diols is a known strategy in asymmetric catalysis, specific instances involving this compound appear to be not widely reported.
Chiral Diphosphine Ligands
The synthesis of chiral diphosphine ligands from this compound has been successfully demonstrated. One notable example is the preparation of 1,3-diphenyl-1,3-bis(diphenylphosphino)propane. researchgate.net This transformation is typically achieved by first converting the diol into a corresponding dimesylate. Subsequent reaction with a phosphide (B1233454) source, such as lithium diphenylphosphide, yields the desired chiral diphosphine ligand. researchgate.net This economic synthetic approach makes these electron-rich chiral 1,3-diphosphines accessible for applications in asymmetric catalysis. researchgate.net
Catalytic Applications in Organic Transformations
The efficacy of chiral ligands is ultimately determined by their performance in asymmetric catalytic reactions. Ligands derived from this compound have been investigated in key transformations such as enantioselective hydrogenation.
Asymmetric Oxidation Reactions (e.g., Sulfides to Sulfoxides)
Based on a comprehensive search of the scientific literature, there are no specific reports on the application of catalysts derived from this compound in the asymmetric oxidation of sulfides to sulfoxides. While this is a significant area of research in asymmetric catalysis, with many other chiral diol-based ligands being employed, the use of ligands from the this compound framework for this particular transformation is not documented in the available resources.
Enantioselective Hydrogenation
The chiral diphosphine ligand, 1,3-diphenyl-1,3-bis(diphenylphosphino)propane, synthesized from this compound, has been effectively utilized in rhodium-catalyzed enantioselective hydrogenation. researchgate.net These catalyst systems have demonstrated high levels of enantioselectivity in the hydrogenation of benchmark substrates and precursors to β-amino acids. researchgate.net
The following table summarizes the performance of the Rh(I)-catalyst with the 1,3-diphenyl-1,3-bis(diphenylphosphino)propane ligand in the asymmetric hydrogenation of various substrates.
Table 1: Performance of 1,3-Diphenyl-1,3-bis(diphenylphosphino)propane in Rh-catalyzed Asymmetric Hydrogenation
| Substrate Type | Achieved Enantiomeric Excess (ee) |
|---|---|
| Benchmark Substrates | Up to 97% |
| β-Amino Acid Precursors | Up to 97% |
These results underscore the potential of chiral ligands derived from this compound to induce high stereocontrol in important catalytic transformations. The rigid C2-symmetric backbone of the diol is instrumental in creating a well-defined chiral pocket around the metal center, leading to excellent enantiomeric excesses. researchgate.net
Role in Chiral Ion Pair Chemistry in Enantioselective Synthesis
Extensive investigation of scientific literature and chemical databases reveals a notable absence of specific applications for this compound and its derivatives in the realm of chiral ion pair chemistry for enantioselective synthesis. While the broader field of asymmetric ion-pairing catalysis is a well-established and powerful strategy in organic synthesis, the use of the this compound scaffold as a chiral ligand or auxiliary to form stereochemically influential ion pairs has not been documented in available research.
Chiral ion pair catalysis typically involves the association of a chiral cation with an achiral anion, a chiral anion with an achiral cation, or a chiral counterion to a charged intermediate or catalyst. This association creates a chiral environment that can effectively induce enantioselectivity in a variety of chemical transformations. Commonly employed chiral scaffolds for this purpose include derivatives of BINOL (1,1'-bi-2-naphthol), TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), and various chiral phosphoric acids. These molecules possess well-defined stereochemical features and have been successfully applied in a wide range of enantioselective reactions.
Despite the structural similarity of this compound to other C2-symmetric diols that have found utility in asymmetric catalysis, it does not appear to have been adapted for the specific mechanistic pathway of chiral ion pair-mediated enantioselective synthesis. Searches for its use in reactions known to proceed through ionic intermediates, such as phase-transfer catalysis or certain types of Michael additions, have not yielded any instances of its application as a chiral ion-pairing agent.
Consequently, there are no detailed research findings or data tables to present regarding the role of this compound in this specific area of asymmetric catalysis. The current body of scientific knowledge does not support its involvement in chiral ion pair chemistry for enantioselective synthesis.
Mechanistic Investigations of 1,3 Diphenylpropane 1,3 Diol Reactions
Reaction Pathway Elucidation in Stereoselective Transformations
The formation of 1,3-diphenylpropane-1,3-diol with specific stereochemistry (either syn or anti diastereomers) is governed by the chosen reaction pathway. A primary route involves the stereoselective reduction of the corresponding β-hydroxyketone (3-hydroxy-1,3-diphenylpropan-1-one) or diketone (1,3-diphenylpropane-1,3-dione).
One of the most effective pathways is the asymmetric hydrogenation of a β-keto ester precursor. This method utilizes a chiral catalyst to control the stereochemical outcome during the reduction of the ketone functionality. The reaction proceeds by setting the stereochemistry at one hydroxyl group through catalytic hydrogenation, followed by a subsequent reduction of the ester group to form the second hydroxyl group. For example, an achiral β-keto ester can be hydrogenated using a chiral diphosphine-ruthenium catalyst to create a β-hydroxy ester with high enantioselectivity. This intermediate is then reduced, often with a hydride source like lithium aluminum hydride (LiAlH4), to yield the chiral 1,3-diol sctunisie.org. The stereochemical model for this pathway suggests that the catalyst coordinates to the ketone, and the steric and electronic properties of the chiral ligands direct the delivery of hydrogen to a specific face of the carbonyl group, thus establishing the absolute configuration of the resulting secondary alcohol sctunisie.org.
Another significant pathway is the substrate-controlled diastereoselective reduction of a chiral β-hydroxyketone. The inherent chirality of the starting material influences the stereochemical outcome of the subsequent reduction. The classic Narasaka-Prasad reduction, for instance, is a well-established method for synthesizing syn-1,3-diols researchgate.net. This reaction pathway involves the chelation of the β-hydroxyketone with a boron reagent, such as diethylmethoxyborane (Et2BOMe), to form a cyclic intermediate. This chelation locks the conformation of the substrate, allowing the subsequent hydride reduction (e.g., with sodium borohydride) to occur from the sterically less hindered face, leading to the preferential formation of the syn diol researchgate.net.
Biocatalytic pathways also offer a highly specific route to chiral 1,3-diols. Using enzymes such as alcohol dehydrogenases, it is possible to achieve stereodivergent synthesis, providing access to all four possible stereoisomers of a 1,3-diol from a common precursor researchgate.net. These enzymatic reactions proceed through highly organized transition states within the enzyme's active site, ensuring exceptional levels of stereocontrol that are often difficult to achieve with traditional chemical methods rsc.org.
Role of Catalysts and Reagents in Stereocontrol
The selection of catalysts and reagents is critical for controlling the stereochemistry in the synthesis of this compound. Both the relative (syn vs. anti) and absolute (R/S) configurations of the final product are dictated by these choices.
Catalysts:
Chiral Ruthenium-Diphosphine Complexes: These catalysts are highly effective in the asymmetric hydrogenation of β-dicarbonyl compounds. The atropisomeric nature of the diphosphine ligands (e.g., BINAP) creates a chiral environment that differentiates between the two faces of the prochiral ketone, leading to excellent enantioselectivity (often >99% ee) sctunisie.org. The specific enantiomer of the catalyst used determines whether the (R)- or (S)-configuration is formed at the newly generated stereocenter.
Biocatalysts (Enzymes): Enzymes, particularly alcohol dehydrogenases and lipases, are powerful tools for stereocontrol. Alcohol dehydrogenases can reduce β-hydroxyketones or 1,3-diketones with high stereoselectivity researchgate.net. Lipases are often employed in the kinetic resolution of racemic 1,3-diols, where they selectively acylate one enantiomer, allowing for the separation of the two researchgate.net. The high specificity of enzymes arises from the precise three-dimensional structure of their active sites.
Reagents:
Chelating Reagents: In substrate-controlled reductions, reagents that can form a chelate with the substrate are key for high diastereoselectivity. As mentioned, diethylmethoxyborane (Et2BOMe) is used in the Narasaka-Prasad reduction to form a stable six-membered ring intermediate with the β-hydroxyketone. This chelation directs the hydride attack to produce the syn-diol with high selectivity researchgate.net.
Hydride Reagents: The choice of hydride source can also influence stereoselectivity, although its role is often secondary to the catalyst or directing group. Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used. In chelation-controlled reductions, bulkier hydride reagents may lead to even higher selectivity by amplifying the steric hindrance of the directing group. In some cases, specific hydride reagents like Cl2AlH have been used in the reductive cleavage of chiral acetals derived from 1,3-diols to produce optically active alcohols researchgate.net.
The following table summarizes the role of different catalytic systems in achieving stereocontrol in 1,3-diol synthesis.
| Catalyst/Reagent System | Reaction Type | Role in Stereocontrol | Typical Outcome |
| (R)- or (S)-Ru-BINAP | Asymmetric Hydrogenation | Creates a chiral environment for enantioselective H₂ delivery to a β-keto ester. | High enantiomeric excess (>99% ee) of one enantiomer of a β-hydroxy ester, leading to the corresponding chiral 1,3-diol. sctunisie.org |
| Alcohol Dehydrogenase | Biocatalytic Reduction | Enzyme active site provides a highly specific environment for stereoselective reduction of a ketone. | Can provide access to specific stereoisomers of the 1,3-diol. researchgate.net |
| Et₂BOMe / NaBH₄ | Chelation-Controlled Reduction (Narasaka-Prasad) | Et₂BOMe acts as a chelating agent, forming a cyclic intermediate that directs hydride attack. | High diastereoselectivity for the syn-1,3-diol (>19:1 dr). researchgate.net |
| Lipase (B570770) | Enzymatic Kinetic Resolution | Selectively acylates one enantiomer of a racemic 1,3-diol. | Separation of enantiomers, yielding one enantiomer as the diol and the other as an ester. researchgate.net |
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is crucial for confirming the proposed mechanistic pathways. In the synthesis of this compound, several key intermediates have been identified or are postulated based on established mechanisms.
A primary intermediate in many syntheses is the β-hydroxyketone (e.g., 3-hydroxy-1,3-diphenylpropan-1-one). This compound is the direct precursor in diastereoselective reduction pathways like the Narasaka-Prasad reduction. The stereochemistry of this intermediate is critical as it directs the formation of the second stereocenter researchgate.net.
In syntheses starting from diketones, such as the Claisen condensation of acetophenone and ethyl benzoate followed by reduction, the β-diketone (1,3-diphenylpropane-1,3-dione) is the key intermediate prepchem.com. The stepwise reduction of this diketone first yields the β-hydroxyketone, which is then further reduced to the diol.
During chelation-controlled reductions, a boron-chelated cyclic intermediate is formed. Although often transient and not isolated, its existence is strongly supported by the high diastereoselectivity observed in these reactions. The formation of this six-membered ring structure is the cornerstone of the stereochemical model for the Narasaka-Prasad reduction researchgate.net.
In biosynthetic pathways for related diols like 1,3-propanediol, 3-hydroxypropanal (3-HPA) has been identified as a crucial intermediate. Glycerol is first dehydrated to 3-HPA, which is then reduced to 1,3-propanediol frontiersin.org. While this compound is synthesized chemically, the principle of identifying aldehyde or ketone intermediates remains relevant.
The characterization of these intermediates is typically performed using standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure and relative stereochemistry, while mass spectrometry confirms the molecular weight. For chiral intermediates, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the enantiomeric excess sctunisie.org.
Computational and Theoretical Studies
Quantum Chemical Calculations for Conformational Analysis
The three-dimensional structure of 1,3-diphenylpropane-1,3-diol is not static; rotation around its single bonds gives rise to various conformers, each with a distinct energy and geometry. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing this conformational complexity.
DFT calculations are employed to locate the stable conformers (energy minima) on the potential energy surface of the molecule. This process involves optimizing the geometry of various starting structures. For a 1,3-diol system, key factors governing conformational preference include intramolecular hydrogen bonding between the two hydroxyl groups and steric hindrance from bulky substituents, such as the phenyl groups in this molecule.
In simpler systems like 1,3-propanediol, studies have shown that conformers with intramolecular hydrogen bonds are the most favorable in the gas phase. nih.gov However, in a solution, the interactions with solvent molecules can alter this preference, often favoring conformers where the hydroxyl groups form hydrogen bonds with the solvent instead. nih.gov For this compound, the analysis would be more complex due to the steric interactions between the phenyl groups and the propane (B168953) backbone. DFT calculations would quantify the energetic cost of these steric clashes versus the stabilization gained from hydrogen bonding.
A typical computational approach involves:
Initial Conformer Search: Generating a wide range of possible structures by systematically rotating the key dihedral angles.
Geometry Optimization: Optimizing each of these structures using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ) to find the nearest energy minimum.
Energy Calculation: Calculating the relative energies of the optimized conformers to determine their stability. Vibrational frequency calculations are also performed to confirm that each structure is a true minimum and to obtain thermodynamic data like Gibbs free energy.
The results of such an analysis would yield a detailed map of the conformational preferences of this compound, identifying the most populated conformers under given conditions.
| Conformer Description | Key Dihedral Angles (O-C-C-C) | Intramolecular H-Bond | Relative Energy (kcal/mol) |
|---|---|---|---|
| Extended Chain | anti, anti | No | 2.5 |
| Gauche/Anti | gauche, anti | No | 1.2 |
| H-Bonded Cyclic | gauche, gauche | Yes | 0.0 |
Prediction of Spectroscopic Properties
Computational methods are widely used to predict spectroscopic properties, which serves as a crucial tool for structure verification and interpretation of experimental data.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy. The standard method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. The process involves:
Performing a conformational analysis (as described in 6.1) to identify all low-energy conformers.
Calculating the NMR shielding tensors for each conformer.
Averaging the shielding tensors based on the Boltzmann population of each conformer.
Converting the calculated isotropic shielding values to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
While specific studies on this compound are not prominent in the literature, research on the closely related isomer 2,2-diphenyl-1,3-propanediol has demonstrated the successful application of DFT to record and compare theoretical FT-IR, ¹³C, and ¹H-NMR spectra with experimental results. researchgate.net Such studies confirm the utility of these methods in accurately reproducing the spectroscopic features of diphenyl-substituted propanediols.
Circular Dichroism (CD) Spectra: For chiral, optically active molecules, CD spectroscopy provides unique information about their stereochemistry. The syn and anti diastereomers of this compound are chiral and would be expected to have mirror-image CD spectra. Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), can simulate CD spectra. This involves calculating the rotational strengths of electronic transitions, which determine the sign and intensity of the CD bands. Comparing the predicted CD spectrum with the experimental one is a powerful method for determining the absolute configuration of a chiral molecule.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) - Conformer A | Calculated δ (ppm) - Conformer B | Boltzmann-Averaged Calculated δ (ppm) |
|---|---|---|---|---|
| C1 (CH-OH) | 75.2 | 78.9 | 74.1 | 75.5 |
| C2 (CH₂) | 45.8 | 48.1 | 45.5 | 46.2 |
Mechanistic Modeling of Stereoselective Reactions
The stereoselective synthesis of 1,3-diols is a significant challenge in organic chemistry. Computational modeling provides deep insights into the reaction mechanisms that control this stereoselectivity. A primary route to this compound is the reduction of the corresponding diketone, 1,3-diphenylpropane-1,3-dione. The reduction can yield two diastereomers: the syn-diol and the anti-diol.
DFT calculations can be used to model the entire reaction pathway for such a reduction. This involves:
Locating Transition States: Identifying the geometry of the transition state (the highest energy point) for each competing reaction pathway (e.g., the pathways leading to the syn and anti products).
Calculating Activation Energies: Determining the energy barrier (activation energy) for each pathway. According to transition state theory, the pathway with the lower activation energy will be faster and thus determine the major product.
Analyzing Non-Covalent Interactions: Examining the transition state geometries to understand the specific interactions (e.g., steric hindrance, chelation control with the reducing agent) that favor one diastereomer over the other.
By comparing the activation energies for the syn and anti pathways, chemists can predict the diastereomeric ratio of the product. This modeling can rationalize experimentally observed selectivities and guide the choice of reagents and reaction conditions to favor the desired stereoisomer. For instance, modeling could clarify how a specific catalyst or reagent interacts with the substrate to block one face from attack, leading to a highly stereoselective transformation.
Derivatization and Structural Modifications for Chemical Research
Formation of Cyclic Derivatives (e.g., Acetonides)
The 1,3-diol moiety of 1,3-diphenylpropane-1,3-diol readily undergoes cyclization reactions with ketones or aldehydes to form the corresponding cyclic acetals or ketals. Among these, the formation of acetonides, by reacting the diol with acetone, is a common strategy for protecting the hydroxyl groups or for creating a rigid cyclic structure. clinicsearchonline.org This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), in anhydrous acetone. clinicsearchonline.org
The formation of a six-membered dioxacyclohexane ring in the acetonide derivative locks the conformation of the diol. This conformational rigidity is particularly useful in stereochemical studies. For instance, the absolute configuration of enantiomerically pure (-)-1,3-diphenylpropane-1,3-diol was established as (S,S) by analyzing the circular dichroism (CD) spectra of its corresponding acetonide. researchgate.net The rigid structure of the acetonide allows for a more reliable correlation between the observed CD spectrum and the spatial arrangement of the phenyl chromophores. researchgate.net
Furthermore, chiral acetals derived from this compound can be used as intermediates in asymmetric synthesis. Reductive cleavage of these chiral acetals with hydride reagents can yield optically active alcohols with high enantiomeric purity. researchgate.net The general conditions for acetonide formation and cleavage are well-established in organic synthesis. clinicsearchonline.orgorganic-chemistry.org
Table 1: Conditions for Acetonide Formation and Cleavage
| Reaction | Reagents and Conditions | Purpose | Reference |
|---|---|---|---|
| Acetonide Formation | Anhydrous acetone, p-toluenesulfonic acid (catalyst), reflux | Protection of diol groups; Formation of a rigid cyclic structure for stereochemical analysis. | clinicsearchonline.org |
| Acetonide Cleavage (Deprotection) | Methanol-water (1:1 v/v), p-toluenesulfonic acid (catalyst), room temperature | Removal of the protecting group to restore the diol functionality. | clinicsearchonline.org |
| Reductive Acetal Cleavage | Dihaloaluminum hydride (e.g., Br₂AlH, Cl₂AlH) | To afford optically active alcohols from chiral acetals. | researchgate.net |
While the formation of six-membered rings like acetonides is facile, the synthesis of smaller rings through intramolecular dehydration has proven unsuccessful. Attempts to form a four-membered oxetane (B1205548) ring from this compound typically result in ring-strain-induced fragmentation, yielding styrene (B11656) and benzaldehyde (B42025) instead of the desired cyclic ether. thieme-connect.de
Synthesis of Related Diol Structures
The synthesis of analogues of this compound allows for the systematic investigation of structure-activity relationships. Modifications often involve introducing substituents on the phenyl rings or altering the propane (B168953) backbone.
A key precursor for many 1,3-diols is the corresponding β-hydroxy ketone. For example, this compound itself is synthesized from 3-hydroxy-1,3-diphenyl-1-propanone (a β-hydroxy ketone). vulcanchem.comgoogle.com This intermediate is typically prepared via an aldol (B89426) reaction between benzaldehyde and acetophenone. vulcanchem.comgoogle.com By varying the initial aldehyde and ketone, a wide array of substituted 1,3-diol structures can be accessed. Subsequent reduction of the ketone functionality, often via a Huang Minlon reduction (using hydrazine (B178648) hydrate (B1144303) and a base), yields the final diol. vulcanchem.com
One notable example of a related diol structure is 2,2-dimethyl-1,3-diphenyl-1,3-propanediol. This compound was synthesized to create a more conformationally rigid C₂-symmetric diol. The synthesis starts from diethyl malonate, and the introduction of the two methyl groups on the central carbon of the propane chain restricts free rotation, enhancing its potential as a chiral ligand or auxiliary. researchgate.net
Table 2: Synthesis of this compound and an Analogue
| Target Compound | Synthetic Route | Key Intermediates | Reference |
|---|
| This compound | 1. Proline-catalyzed aldol reaction. 2. Huang Minlon reduction. | Benzaldehyde, Acetophenone, 3-Hydroxy-1,3-diphenyl-1-propanone | vulcanchem.com | | 2,2-Dimethyl-1,3-diphenyl-1,3-propanediol | Multi-step synthesis starting from diethyl malonate. | Diethyl malonate | researchgate.net |
The general importance of 1,3-diols in organic chemistry has led to the development of numerous synthetic methods. thieme-connect.de These often focus on achieving high diastereoselectivity, producing either syn- or anti-configured diols. thieme-connect.de
Interconversion of Diol Enantiomers and Diastereomers
Control over the stereochemistry of this compound is crucial for its application in asymmetric catalysis. This involves both the separation of stereoisomers (resolution) and stereoselective synthesis methods.
Stereoselective Synthesis: A highly effective method for producing enantiomerically pure (S,S)-(-)-1,3-diphenylpropane-1,3-diol is the stereoselective hydrogenation of dibenzoylmethane (B1670423). researchgate.net Using a ruthenium catalyst with a chiral biphemp ligand, [RuCl₂{(R)-biphemp}], results in the desired diol in high yield and enantiomeric purity. researchgate.net Biocatalytic approaches, employing enzymes or whole organisms, also provide a powerful route to stereoselective synthesis of 1,3-diols. molaid.com
Resolution of Racemates: Resolution involves separating a mixture of enantiomers. For this compound, this has been achieved through biochemical means. An efficient microbial resolution is accomplished by exposing the diacetate of the racemic diol to the fungus Trichoderma viride. The enzyme selectively hydrolyzes one of the enantiomers of the diacetate, allowing for the separation of an optically active diacetate and the corresponding optically active diol. researchgate.net
For related structures, such as 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, classical chemical resolution has been employed. This involves the formation of diastereomeric diesters by reacting the racemic diol with a chiral resolving agent, such as (-)-camphanic acid or N-carbethoxy-L-proline. researchgate.net The resulting diastereomers possess different physical properties (e.g., solubility) and can be separated by techniques like crystallization or chromatography. Subsequent hydrolysis of the separated diesters affords the individual, enantiomerically pure diols. researchgate.net
Table 3: Methods for Stereoisomer Control
| Method | Description | Target Stereoisomer | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Hydrogenation of dibenzoylmethane using a chiral Ruthenium-biphemp catalyst. | (S,S)-(-)-1,3-Diphenylpropane-1,3-diol | researchgate.net |
| Microbial Resolution | Selective hydrolysis of the diacetate of the racemic diol using Trichoderma viride. | Enantiomers of this compound | researchgate.net |
| Chemical Resolution | Formation of diastereomeric esters with a chiral agent (e.g., (-)-camphanic acid) followed by separation and hydrolysis. | Enantiomers of 2,2-Dimethyl-1,3-diphenyl-1,3-propanediol | researchgate.net |
Q & A
Q. What are the established synthetic routes for 1,3-diphenylpropane-1,3-diol, and how can purity be optimized?
The compound is often synthesized via condensation reactions using ketones or diketones as precursors. For example, reactions with phosphorus halides (e.g., P,P-dichlorophenylphosphine) in dry toluene under reflux conditions yield derivatives, with triethylamine as a base to neutralize byproducts . Purification typically involves crystallization from ethanol or aqueous mixtures. Purity (>98%) can be confirmed via HPLC or NMR spectroscopy, ensuring minimal side products .
Q. How is the keto-enol tautomerism equilibrium studied in this compound derivatives?
UV-Vis spectroscopy and NMR are primary tools. For methoxy-substituted derivatives, UV absorption spectra (e.g., λmax shifts in UV-A range) and NMR integration of keto/enol proton signals quantify equilibrium constants. Substituent position (ortho/para) significantly affects equilibrium: para-methoxy groups enhance UV absorption, while ortho-substituents favor the keto form .
Q. What methodologies are used to assess the compound’s toxicity in biological systems?
Limited toxicological data exists, but standard protocols include in vitro assays (e.g., cytotoxicity tests on cell lines) and computational models (QSAR). Acute toxicity, mutagenicity, and carcinogenicity are evaluated using OECD guidelines. Current studies report no significant carcinogenicity (IARC Class 3) but recommend further ecotoxicological profiling .
Advanced Research Questions
Q. How do Brønsted acid catalysts influence C-C bond activation in reactions involving this compound?
Brønsted acids (e.g., FeCl) catalyze α-alkylation of ketones via C-C bond cleavage. Optimization studies show that 20 mol% FeCl under reflux yields desired products (15% initial yield), with reaction efficiency dependent on acid strength and solvent polarity. Mechanistic studies propose a protonation-deprotonation cycle, supported by kinetic isotope effects and DFT calculations .
Q. What kinetic insights exist for oxidation reactions of this compound?
Oxidation by KMnO in aqueous media follows first-order kinetics in both [KMnO] and substrate. Activation parameters (ΔH = 24.98 kJ/mol, ΔS = -0.22 kJ/mol·K) suggest an associative mechanism with an ordered transition state. Stoichiometric analysis (1:1 reactant ratio) and FTIR confirm 3-hydroxypropanal as the primary product .
Q. How can contradictory spectroscopic data on tautomerism equilibrium be resolved?
Discrepancies arise from solvent polarity and substituent effects. For example, para-methoxy derivatives in polar solvents (DMSO) show higher enol content, while ortho-substituents in non-polar solvents (toluene) favor keto forms. Multi-technique validation (UV, NMR, and computational chemistry) and controlled solvent conditions are critical .
Q. What computational methods model the compound’s interaction with biomolecules?
Density Functional Theory (DFT/B3LYP) predicts molecular geometry and NMR chemical shifts, validated against experimental data. Docking studies (e.g., AutoDock Vina) assess DNA interaction, revealing intercalation or groove-binding modes. Cytostatic activity correlates with binding affinity and electronic properties .
Q. How do substituents affect the compound’s photophysical and chemical properties?
Methoxy groups at para positions increase UV-A absorption and stabilize the enol form (higher tautomerism constant), while ortho-substituents reduce conjugation and shift equilibrium toward keto. Dimethoxy derivatives exhibit cumulative effects, with synergistic shifts in λmax and equilibrium constants .
Q. What advanced analytical methods detect chlorinated derivatives (e.g., 2-MCPD esters)?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., heptafluorobutyric anhydride) enables sensitive detection of chloropropanediol esters in complex matrices like vegetable oils. Method validation includes recovery tests (80–120%) and LOQ (0.01 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
